molecular formula C4N8O7 B179365 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro- CAS No. 152845-82-4

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

Cat. No. B179365
M. Wt: 272.09 g/mol
InChI Key: OLGYTWRNRYNZMU-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It is of considerable importance in different fields such as material science, medicinal chemistry, and high-energy molecules . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Synthesis Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

Two of the compounds, 3,5-bis (4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis (4-nitrofurazan-3-yl)-5,5’-bi (1,2,4-oxadiazole), have attractive single crystal densities of 1.91 and 1.94 g·cm –3 (at 20°C), respectively . The design of these materials has been based on the idea that these multicyclic compounds with a 1,2,4-oxadiazole core will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .

Future Directions

The development of new high-energy materials based on five/six-membered nitrogen-rich rings has gained research attention because these moieties typically impart high positive heat of formation . In addition, oxygen balance is considered as an important parameter because it is an index that indicates the degree to which an explosive can be oxidized . As is well known, oxadiazoles contain numerous C-N/N-N bonds with high bond energy and oxygen atoms, thus making them desirable in the development of novel high-energy materials .

properties

IUPAC Name

(4-nitro-1,2,5-oxadiazol-3-yl)-[(4-nitro-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N8O7/c13-10(3-4(12(16)17)9-19-8-3)5-1-2(11(14)15)7-18-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYTWRNRYNZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N=[N+](C2=NON=C2[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390966
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-

CAS RN

152845-82-4
Record name 1,2,5-Oxadiazole, 3,3'-azoxybis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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